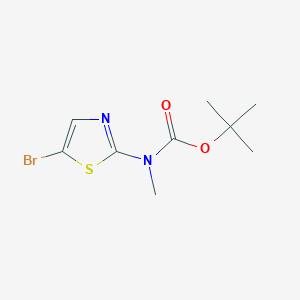

![molecular formula C26H22N2O B2428594 2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene CAS No. 477543-87-6](/img/structure/B2428594.png)

2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene” is a chemical compound with the molecular formula C26H22N2O . It is a benzimidazole derivative, a class of compounds known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a bicyclic scaffold containing nitrogen . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the compound’s properties .Aplicaciones Científicas De Investigación

Anticancer Evaluation

Researchers have synthesized derivatives similar to "2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene" and evaluated their anticancer potential. For instance, a study involved the synthesis of 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives. These compounds were tested for their in vitro anticancer activity, with one compound showing significant activity against a breast cancer cell line (Salahuddin et al., 2014).

Electropolymerization and Spectroelectrochemical Behavior

A study synthesized a compound integrating naphthalene diimide units with carbazole, aiming to explore its redox properties, electropolymerization, and spectroelectrochemical behavior. This research highlighted the compound's potential in creating ambipolar polymers with low band gaps, showcasing its utility in electronic applications (Rybakiewicz et al., 2020).

Novel Synthesis Approaches

Various studies have focused on developing novel synthesis approaches for benzimidazole derivatives, showcasing the versatility and adaptability of these compounds in different chemical reactions. For instance, a green synthesis method using ionic liquid [BDBDMIm]Br for novel benzimidazole derivatives emphasizes the importance of environmentally friendly synthesis techniques (Nikpassand & Pirdelzendeh, 2016).

Fluorescent Probes for pH Sensing

Benzimidazole molecules have been designed, synthesized, and applied as ratiometric fluorescent pH probes in acidic regions, demonstrating high efficiency and fast response. These probes' ability to detect pH changes with minimal interference from metal ions highlights their potential in various sensing applications (Wu et al., 2018).

Metal Ion Sensing

A synthesized naphthalene benzimidazole derivative showed high selectivity and sensitivity towards Al(3+) ions in aqueous media. The study elucidates the mechanism of recognition and its potential for detecting aluminum in environmental samples (Velmurugan et al., 2015).

Mecanismo De Acción

Benzimidazole derivatives exert their effects mainly by interacting with various receptors and proteins. For example, they can interact with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The specific mechanism of action for “2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene” is not detailed in the available literature.

Direcciones Futuras

Propiedades

IUPAC Name |

2-(naphthalen-2-yloxymethyl)-1-(1-phenylethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O/c1-19(20-9-3-2-4-10-20)28-25-14-8-7-13-24(25)27-26(28)18-29-23-16-15-21-11-5-6-12-22(21)17-23/h2-17,19H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSXGNHWELFBKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C3=CC=CC=C3N=C2COC4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2428513.png)

![N-(3-methoxybenzyl)-3-(6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B2428514.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428521.png)

![(3,4-Dichlorophenyl)[4-fluoro-4-(hydroxymethyl)piperidino]methanone](/img/structure/B2428524.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide dioxalate](/img/structure/B2428528.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide](/img/structure/B2428529.png)

![ethyl 2-(4-bromobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2428532.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2428534.png)